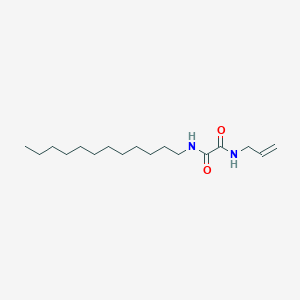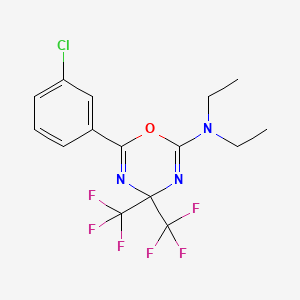![molecular formula C14H16ClN7O4 B11521648 1-[(4-Amino-1,2,5-oxadiazol-3-yl)(methoxyimino)methyl]-4-{4-chloro-2-nitrophenyl}piperazine](/img/structure/B11521648.png)
1-[(4-Amino-1,2,5-oxadiazol-3-yl)(methoxyimino)methyl]-4-{4-chloro-2-nitrophenyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(E)-[4-(4-chloro-2-nitrophenyl)piperazin-1-ylmethyl]-1,2,5-oxadiazol-3-amine is a complex organic compound that features a unique structure combining a piperazine ring, a nitrophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(E)-[4-(4-chloro-2-nitrophenyl)piperazin-1-ylmethyl]-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:
Nitration: Introduction of the nitro group to the phenyl ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.
Formation of Piperazine Derivative: Reaction of the chloronitrophenyl compound with piperazine.
Oxadiazole Ring Formation: Cyclization to form the oxadiazole ring.
Methoxyimino Group Addition: Introduction of the methoxyimino group through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
4-(E)-[4-(4-chloro-2-nitrophenyl)piperazin-1-ylmethyl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
4-(E)-[4-(4-chloro-2-nitrophenyl)piperazin-1-ylmethyl]-1,2,5-oxadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Application in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-(E)-[4-(4-chloro-2-nitrophenyl)piperazin-1-ylmethyl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitrophenylpiperazine: Shares the piperazine and nitrophenyl groups but lacks the oxadiazole ring.
Methoxyimino derivatives: Compounds with similar methoxyimino groups but different core structures.
Oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents.
Uniqueness
4-(E)-[4-(4-chloro-2-nitrophenyl)piperazin-1-ylmethyl]-1,2,5-oxadiazol-3-amine is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16ClN7O4 |
|---|---|
Molecular Weight |
381.77 g/mol |
IUPAC Name |
4-[(E)-C-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-N-methoxycarbonimidoyl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C14H16ClN7O4/c1-25-19-14(12-13(16)18-26-17-12)21-6-4-20(5-7-21)10-3-2-9(15)8-11(10)22(23)24/h2-3,8H,4-7H2,1H3,(H2,16,18)/b19-14+ |
InChI Key |
AFVYNTYQTFVLKP-XMHGGMMESA-N |
Isomeric SMILES |
CO/N=C(\C1=NON=C1N)/N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
CON=C(C1=NON=C1N)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11521572.png)
![(3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]piperazin-2-one](/img/structure/B11521578.png)

![1-[(4-chlorophenyl)sulfonyl]-N'-(9H-fluoren-9-ylidene)piperidine-4-carbohydrazide](/img/structure/B11521586.png)
![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl (1,3-benzothiazol-2-ylsulfanyl)acetate](/img/structure/B11521596.png)
![(3E)-1-{[4-(4-Nitrophenyl)piperazin-1-YL]methyl}-3-{[4-(pentyloxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one](/img/structure/B11521601.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dinitrobenzamide](/img/structure/B11521604.png)
![4-[(2E)-2-benzylidenehydrazinyl]-2-methyl-6-nitro-1,2-benzothiazol-3(2H)-one 1-oxide](/img/structure/B11521613.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B11521622.png)
![N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11521627.png)
![2-ethoxy-4-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B11521635.png)
![(2Z)-1-(morpholin-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11521653.png)

![3-[2-(4-aminophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11521667.png)
